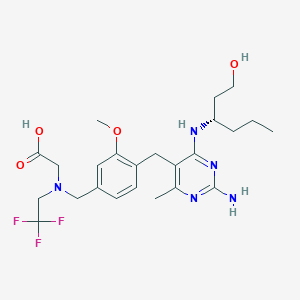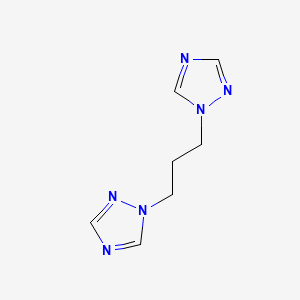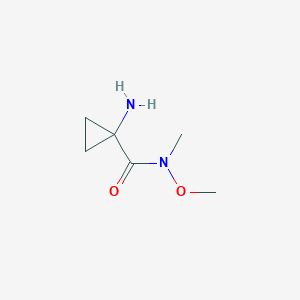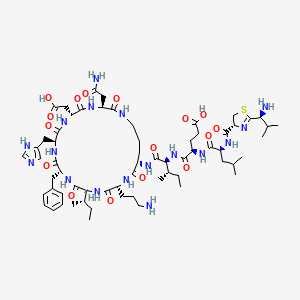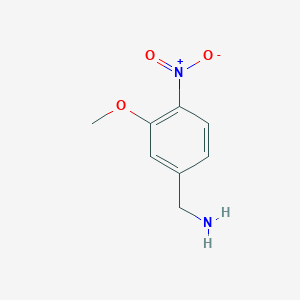
3-(4-Fluorobenzoyl)azetidine
Übersicht
Beschreibung
Synthesis Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthetic chemistry of azetidine is an important yet undeveloped research area . The synthetic methodology involved the treatment of cyclopropane 1,1-diesters with alkyl azide in the presence of a catalytic amount of TiCl4 in hexafluoro-2-propanol (HFIP), resulting in the synthesis of azetidines .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorobenzoyl)azetidine consists of a four-membered ring of carbon and nitrogen with a fluorobenzoyl group attached to it. It has a molecular formula of C10H10FNO and a molecular weight of 179.19 g/mol.Chemical Reactions Analysis
Azetidines are reactive due to the considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical and Chemical Properties Analysis
The physical properties of this compound include a molecular weight of 179.19 g/mol. It has a predicted melting point of 47.60° C, a predicted boiling point of 236.6° C at 760 mmHg, a predicted density of 1.1 g/cm3, and a predicted refractive index of n20D 1.53 .Wissenschaftliche Forschungsanwendungen
Novel Antifungal and Anticancer Compounds
Recent advancements in pharmacology have led to the development and investigation of various compounds with significant therapeutic potential. Although the direct applications of 3-(4-Fluorobenzoyl)azetidine were not identified, research on related chemical entities reveals the continuous effort in discovering novel treatments for challenging diseases, particularly in oncology and infectious diseases.
Antifungal Agents : Compounds like fluconazole, itraconazole, and ketoconazole have been extensively studied for their antifungal properties. These agents show promise in treating systemic mycoses with diverse pharmacokinetic profiles and mechanisms of action. Their applications range from treating invasive fungal infections to being used as prophylactic agents in high-risk patients, indicating the potential for this compound to serve in similar capacities if its antifungal properties were to be explored (Lyman & Walsh, 1992; Grant & Clissold, 1990).
Cancer Research : The search for effective anticancer agents is ongoing, with several studies focusing on the repurposing of existing drugs for cancer therapy. For instance, compounds originally developed for other purposes, such as mebendazole and fluconazole, have shown anticancer potential in preclinical studies. This suggests a research pathway for this compound, exploring its efficacy against cancer cells (Nath et al., 2020).
Pharmacokinetics and Toxicity Studies : Understanding the pharmacokinetics and toxicity of chemical compounds is crucial for their development into therapeutic agents. Studies on related compounds have emphasized the importance of these assessments in identifying potential drug candidates for clinical use. Such studies provide a foundation for further research on this compound, assessing its safety profile and therapeutic index (Dayan, 2003).
Wirkmechanismus
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be important in organic synthesis and medicinal chemistry . They are often used as motifs in drug discovery .
Mode of Action
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Result of Action
Azetidines have been reported to have bactericidal activity against mycobacterium tuberculosis, suggesting that they may have similar effects on other bacteria .
Safety and Hazards
Zukünftige Richtungen
Azetidines have been attracting major attention in organic synthesis due to their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and the focus is on the most recent advances, trends, and future directions .
Biochemische Analyse
Biochemical Properties
Azetidines, the class of compounds to which 3-(4-Fluorobenzoyl)azetidine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the azetidine molecule.
Cellular Effects
Azetidines have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Azetidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Azetidines are known to exhibit changes in their effects over time in laboratory settings .
Metabolic Pathways
Azetidines are known to be involved in various metabolic pathways .
Subcellular Localization
The subcellular localization of a protein or compound is often tied to its function .
Eigenschaften
IUPAC Name |
azetidin-3-yl-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLLOKOCAHEPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








